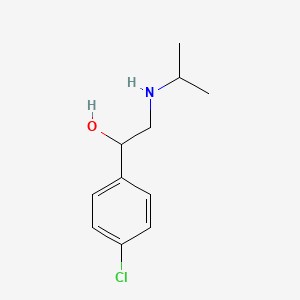

1-(4-Chlorophenyl)-2-(isopropylamino)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

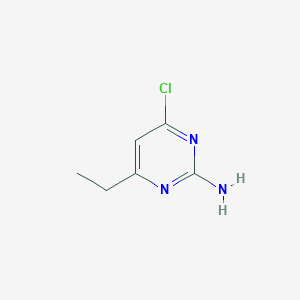

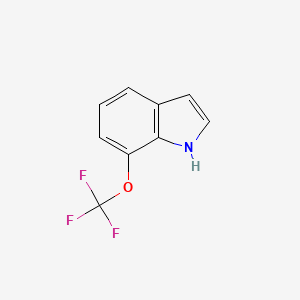

1-(4-Chlorophenyl)-2-(isopropylamino)ethanol, also known as IPCE, is an organic compound with a wide range of applications in the scientific research field. It is an aromatic amine that acts as an intermediate in many organic syntheses and is used in the production of a variety of pharmaceuticals, agrochemicals, and other industrial chemicals. IPCE is also used as a reagent in a variety of biochemical and physiological experiments and is known to have a wide range of effects on the human body.

Applications De Recherche Scientifique

Synthesis and Pharmacokinetics

The synthesis of compounds structurally similar to 1-(4-Chlorophenyl)-2-(isopropylamino)ethanol, such as 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol, has been developed. These compounds, being structural isomers of β2 agonists, have been studied for their pharmacokinetics, demonstrating that changes in dose proportionately affect blood substance concentration, with detectable times in blood ranging up to 72 hours or more (Glushkova, Popkov, & Martsynkevich, 2020).

Synthesis Techniques

Efficient methods for synthesizing related compounds like 2-(4-Chlorophenyl)ethanol have been developed. These methods involve steps like esterification and reduction, yielding products with high efficiency (Yang Lirong, 2007).

Biocatalytic Approaches

Studies have explored the biocatalytic synthesis of similar chlorophenylethanol compounds, demonstrating the effectiveness of microbial strains in producing these compounds with high enantioselectivity and yield. For instance, (R)-2-Chloro-1-(3-chlorophenyl)ethanol, a key pharmaceutical intermediate, was efficiently synthesized using permeabilized whole cells of Candida ontarioensis (Ni, Zhang, & Sun, 2012).

Chemical Characterization

The conformational landscape of similar compounds, such as (S)-1-(4-chlorophenyl)ethanol, has been investigated using techniques like resonant two-photon ionization (R2PI) spectroscopy. These studies help in understanding the molecular structure and interactions of such compounds (Rondino et al., 2016).

Industrial Scale Production

Research has also focused on scaling up the production of chlorophenylethanol derivatives. For example, (S)-1-(2-chlorophenyl)ethanol, a chiral intermediate in drug synthesis, has been produced on a multi-gram scale, optimizing various process parameters for efficient production (Eixelsberger et al., 2013).

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-2-(propan-2-ylamino)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO/c1-8(2)13-7-11(14)9-3-5-10(12)6-4-9/h3-6,8,11,13-14H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPACOSFGOJIQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC=C(C=C1)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90639944 |

Source

|

| Record name | 1-(4-Chlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90639944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-2-(isopropylamino)ethanol | |

CAS RN |

23299-13-0 |

Source

|

| Record name | 1-(4-Chlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90639944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

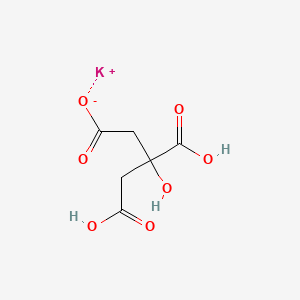

![sodium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3S,4R,5R)-4,5,6-trihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B1358473.png)